molecular formula C13H13N3 B3362052 3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine CAS No. 95209-11-3

3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine

Cat. No.: B3362052
CAS No.: 95209-11-3
M. Wt: 211.26 g/mol
InChI Key: INPHNFJYKASDDI-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a tetrahydropyridine ring and a phenyl group attached to the pyridazine ring. This compound belongs to the class of pyridazines, which are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the desired pyridazine ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, pyridazinones, and dihydropyridazines, each with potential pharmacological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its pharmacological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a pyridazine ring enhances its pharmacological potential, making it a valuable compound for drug development .

Properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)16-15-12/h1-3,5-6,9H,4,7-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPHNFJYKASDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2NC1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536337
Record name 3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95209-11-3
Record name 3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
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3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
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3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
Reactant of Route 5
3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
Reactant of Route 6
3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine

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